

AMXT-1501 in Combination with Standard Chemotherapy: Application Notes and Protocols

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Compound of Interest

Compound Name: *AMXT-1501 tetrahydrochloride*

Cat. No.: *B8081543*

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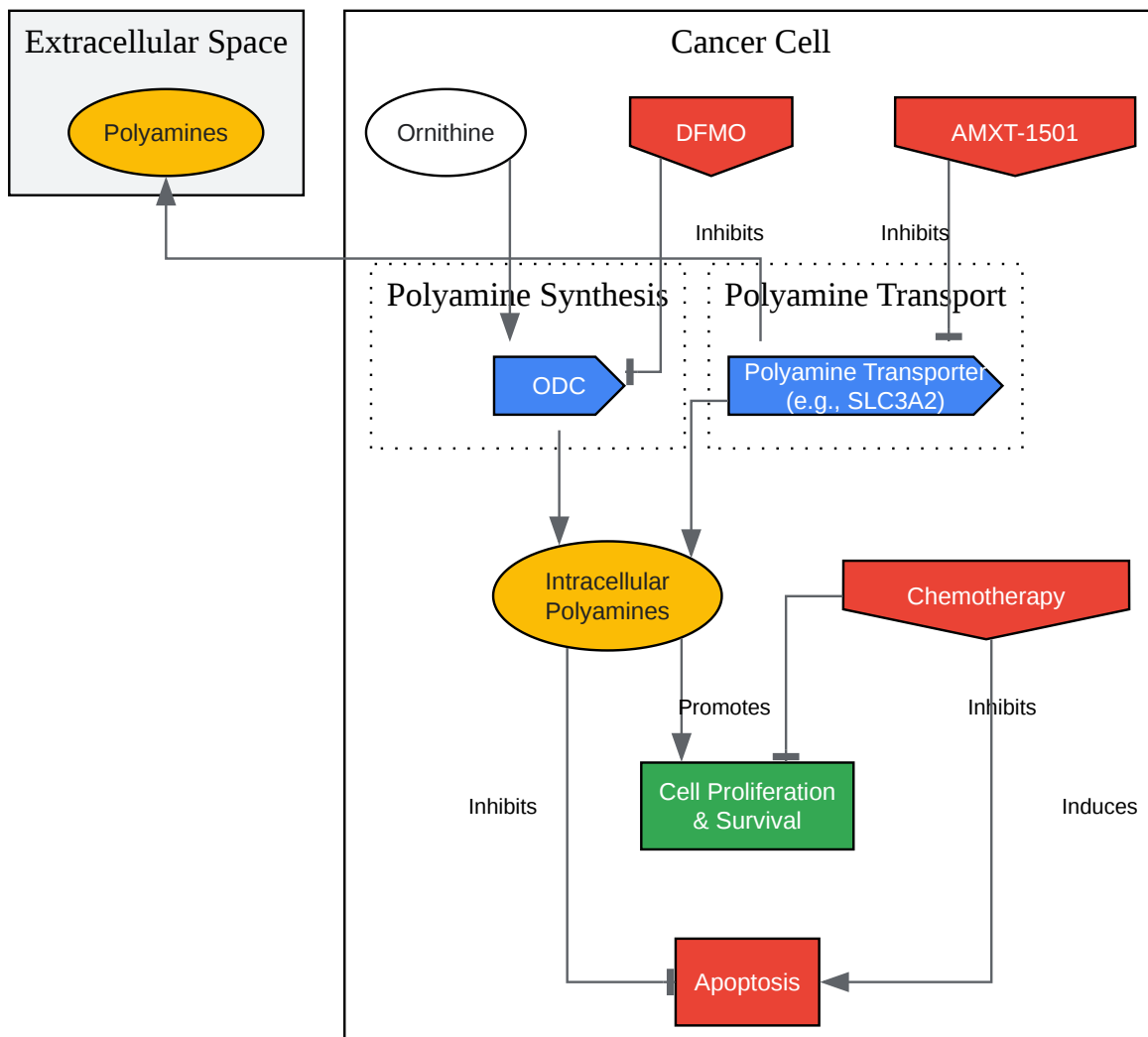
Introduction

AMXT-1501 is a potent and selective inhibitor of polyamine transport, a critical pathway for cancer cell proliferation and survival. Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules essential for various cellular processes, including cell growth, differentiation, and apoptosis. Tumor cells often exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake from the microenvironment. This dependency on polyamines presents a promising therapeutic target.

This document provides detailed application notes and protocols for the use of AMXT-1501 in combination with standard chemotherapy agents, based on preclinical and clinical findings. The primary strategy involves the dual blockade of polyamine metabolism by combining AMXT-1501 with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This combination has shown synergistic anti-tumor effects and enhances the efficacy of conventional chemotherapy in various cancer models, particularly in neuroblastoma.

Mechanism of Action: Synergistic Depletion of Polyamines

The therapeutic rationale for combining AMXT-1501 with DFMO is to comprehensively shut down the polyamine supply to cancer cells. While DFMO blocks the endogenous synthesis of polyamines, cancer cells can often compensate by increasing their uptake of polyamines from the extracellular environment through transporters like SLC3A2.[1][2] AMXT-1501 effectively blocks this compensatory uptake, leading to a more profound and sustained depletion of intracellular polyamine pools.[1][3] This dual blockade has been shown to induce cell cycle arrest and apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of standard chemotherapy agents.[4]



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Figure 1: Mechanism of AMXT-1501 and DFMO in combination with chemotherapy.

Preclinical Data: In Vitro and In Vivo Studies

In Vitro Synergism with Chemotherapy

Preclinical studies in neuroblastoma cell lines have demonstrated the synergistic anti-proliferative effects of AMXT-1501 and DFMO. This combination has been shown to enhance the efficacy of standard chemotherapeutic agents.

Table 1: In Vitro Activity of AMXT-1501 and DFMO in Neuroblastoma Cell Lines

Cell Line	MYCN Status	AMXT-1501 IC50 (μ M)	DFMO IC50 (mM)	Reference
SK-N-BE(2)	Amplified	17.72	33.3	[4]
Kelly	Amplified	14.13	20.76	[4]
SK-N-AS	Non-amplified	16.54	24.3	[4]

IC50 values were determined after 72 hours of treatment.

In Vivo Efficacy in Combination with Chemotherapy

In vivo studies using the TH-MYCN transgenic mouse model of neuroblastoma have shown that the combination of AMXT-1501 and DFMO, when added to standard chemotherapy regimens, significantly improves survival.

Table 2: In Vivo Efficacy of AMXT-1501/DFMO with Chemotherapy in a Neuroblastoma Mouse Model

Treatment Group	Median Survival	Outcome	Reference
Chemotherapy Backbone (Cyclophosphamide/Topotecan) + DFMO	-	No significant benefit compared to backbone alone	[5]
Chemotherapy Backbone (Cyclophosphamide/Topotecan) + DFMO + AMXT-1501	-	Significantly extended survival (p<0.001)	[5]
Chemotherapy Backbone (Temozolomide/Irinotecan) + DFMO + AMXT-1501	-	Improved efficacy	[5]

Detailed survival statistics were not fully available in the referenced abstract.

Clinical Data: Combination with Chemotherapy

A Phase I clinical trial (NCT02030964) evaluated the addition of high-dose DFMO to a chemotherapy regimen of cyclophosphamide and topotecan in patients with relapsed/refractory neuroblastoma. While this study did not include AMXT-1501, it provides a clinical basis for combining polyamine depletion strategies with this chemotherapy backbone.

Table 3: Clinical Response in Patients with Relapsed/Refractory Neuroblastoma Treated with High-Dose DFMO, Cyclophosphamide, and Topotecan

Patient Characteristics	Value
Number of Patients	24
Median Age (years)	6.8
Response	
Partial Response (PR)	2
Minor Response (MR)	4
Stable Disease (SD)	-
Progressive Disease (PD)	9
Median Time-to-Progression (months)	19.8
Patients Progression-Free at >4 years	3

Data from Hogarty et al., British Journal of Cancer (2024).[3]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is adapted from studies evaluating the effects of AMXT-1501 and DFMO on neuroblastoma cell lines.[4]

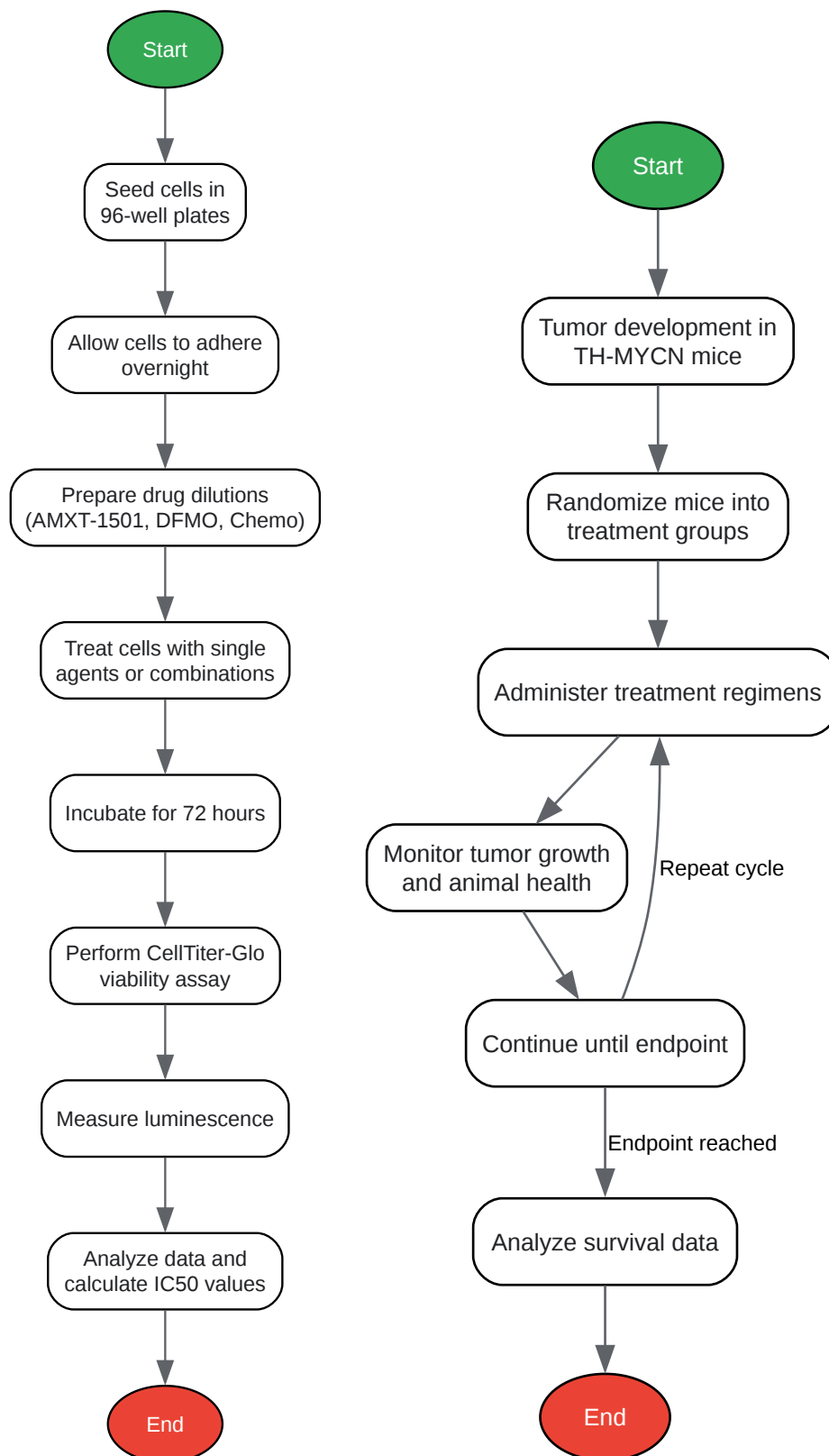
Materials:

- Neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly, SK-N-AS)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
- AMXT-1501 (stock solution in DMSO)
- DFMO (stock solution in sterile water)
- Chemotherapy agents (e.g., temozolomide, irinotecan, cyclophosphamide, topotecan)

- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of AMXT-1501, DFMO, and the selected chemotherapy agent(s) in complete culture medium.
- Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO or water).
- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
- Measure luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle control and determine IC₅₀ values using appropriate software (e.g., GraphPad Prism).



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